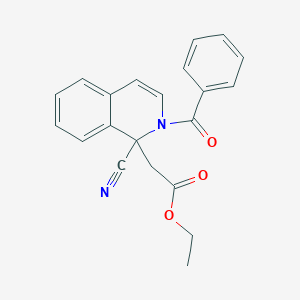
N-(2-Pyridyl)isoquinolinium-2-amine anion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Pyridyl)isoquinolinium-2-amine anion, also known as PIA, is a small molecule that has been widely studied for its potential applications in scientific research. PIA is a quaternary ammonium compound that is structurally similar to other well-known compounds such as acetylcholine and nicotine.
Wissenschaftliche Forschungsanwendungen
N-(2-Pyridyl)isoquinolinium-2-amine anion has been studied extensively for its potential applications in scientific research. One of the key areas of research is in the field of neuroscience, where this compound has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This makes this compound a potential candidate for the treatment of Alzheimer's disease, a condition characterized by a loss of acetylcholine in the brain. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of N-(2-Pyridyl)isoquinolinium-2-amine anion is complex and not fully understood. However, it is known that this compound acts as an inhibitor of acetylcholinesterase, binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and depend on the specific application. In the field of neuroscience, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of N-(2-Pyridyl)isoquinolinium-2-amine anion is its potency as an inhibitor of acetylcholinesterase. This makes it a valuable tool for studying the role of acetylcholine in the nervous system. However, this compound is also a toxic compound and must be handled with care in the laboratory. Additionally, the synthesis of this compound is a complex process that requires expertise in organic chemistry.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-Pyridyl)isoquinolinium-2-amine anion. One area of interest is in the development of this compound derivatives that are less toxic and easier to synthesize. Another area of interest is in the study of the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the nervous system.
Conclusion
In conclusion, this compound, or this compound, is a small molecule that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of acetylcholinesterase and has been shown to have anti-inflammatory properties. While this compound has many potential applications, it is also a toxic compound that must be handled with care in the laboratory. There are many potential future directions for research on this compound, including the development of less toxic derivatives and further study of its effects on the nervous system and inflammatory diseases.
Synthesemethoden
N-(2-Pyridyl)isoquinolinium-2-amine anion can be synthesized through a series of chemical reactions starting with 2-aminoisoquinoline and 2-bromopyridine. The reaction involves the formation of a quaternary ammonium salt through the addition of a strong base such as sodium hydride. The final product is obtained through a purification process such as column chromatography or recrystallization. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Eigenschaften
Molekularformel |
C14H12N3+ |
|---|---|
Molekulargewicht |
222.26 g/mol |
IUPAC-Name |
N-pyridin-2-ylisoquinolin-2-ium-2-amine |
InChI |
InChI=1S/C14H12N3/c1-2-6-13-11-17(10-8-12(13)5-1)16-14-7-3-4-9-15-14/h1-11H,(H,15,16)/q+1 |
InChI-Schlüssel |
OLJDECQAGVXKNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=[N+](C=CC2=C1)NC3=CC=CC=N3 |
Kanonische SMILES |
C1=CC=C2C=[N+](C=CC2=C1)NC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)
![3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280533.png)
![3-Cinnamyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280538.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280540.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280541.png)
![5-O-[2-(dimethylamino)ethyl] 3-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280543.png)
![3-Methyl 5-[2-(4-methyl-1-piperazinyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280545.png)
![3-Ethyl 5-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280546.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280547.png)
![3-Methyl 5-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280548.png)
